molecular formula C12H12N2O2 B3050143 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one CAS No. 23916-77-0

2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one

Cat. No. B3050143
Key on ui cas rn: 23916-77-0
M. Wt: 216.24 g/mol
InChI Key: XHSYJYUUWKZQOW-UHFFFAOYSA-N
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Patent
US06413966B1

Procedure details

A mixture of 6-phenyl-3(2H)-pyridazinone potassium salt (10 mmol) (prepared from 6-phenyl-3(2H)-pyridazinone (1.72 g; 10 mmol) and KOH in methanol (0.56 g; 10 mmol), 2-bromoethanol (12 mmol), TBAB (1.19 g; 4 mmol) and atomised KOH (11 mmol) in toluene (60 mL) was stirred at room temperature for 6 hours. The reaction mixture was filtered, the filtrate was washed successively with 5% NaOH solution, 10% HCl solution and lastly water. The organic extracts were dried over anhydrous Na2SO4 and concentrated to dryness, and the obtained residue was purified by flash chromatography (CH22Cl2MeOH 98:2), yielding the title product (1.9 g).
Name
6-phenyl-3(2H)-pyridazinone potassium salt
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.56 g
Type
reactant
Reaction Step Two
Quantity
12 mmol
Type
reactant
Reaction Step Two
Name
Quantity
11 mmol
Type
reactant
Reaction Step Two
Name
Quantity
1.19 g
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[K].[C:2]1([C:8]2[CH:9]=[CH:10][C:11](=[O:14])[NH:12][N:13]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C2C=[CH:23][C:24](=[O:27])NN=2)C=CC=CC=1.[OH-].[K+].CO.BrCCO>CCCC[N+](CCCC)(CCCC)CCCC.[Br-].C1(C)C=CC=CC=1>[OH:27][CH2:24][CH2:23][N:12]1[C:11](=[O:14])[CH:10]=[CH:9][C:8]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[N:13]1 |f:0.1,3.4,7.8,^1:0|

Inputs

Step One
Name
6-phenyl-3(2H)-pyridazinone potassium salt
Quantity
10 mmol
Type
reactant
Smiles
[K].C1(=CC=CC=C1)C=1C=CC(NN1)=O
Step Two
Name
Quantity
1.72 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=CC(NN1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.56 g
Type
reactant
Smiles
CO
Name
Quantity
12 mmol
Type
reactant
Smiles
BrCCO
Name
Quantity
11 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.19 g
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filtrate was washed successively with 5% NaOH solution, 10% HCl solution and lastly water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by flash chromatography (CH22Cl2MeOH 98:2)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCCN1N=C(C=CC1=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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